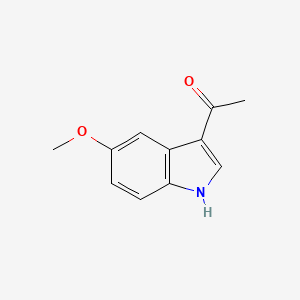

1-(5-methoxy-1H-indol-3-yl)ethanone

CAS No.: 51843-22-2

Cat. No.: VC2467753

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51843-22-2 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 1-(5-methoxy-1H-indol-3-yl)ethanone |

| Standard InChI | InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-4-3-8(14-2)5-9(10)11/h3-6,12H,1-2H3 |

| Standard InChI Key | LHPUQMRYWUQVNA-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CNC2=C1C=C(C=C2)OC |

| Canonical SMILES | CC(=O)C1=CNC2=C1C=C(C=C2)OC |

Introduction

Chemical Structure and Properties

Structural Features

1-(5-methoxy-1H-indol-3-yl)ethanone contains an indole scaffold with two key functional groups: a methoxy (-OCH₃) group at the 5-position and an acetyl (-COCH₃) group at the 3-position. The molecular formula is C₁₁H₁₁NO₂, containing a total of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The presence of these functional groups creates specific electronic and steric properties that influence the compound's reactivity and potential applications.

Physical and Chemical Properties

The physical and chemical properties of 1-(5-methoxy-1H-indol-3-yl)ethanone have been thoroughly documented. Table 1 summarizes these key properties based on the available data.

Table 1: Physical and Chemical Properties of 1-(5-methoxy-1H-indol-3-yl)ethanone

| Property | Value |

|---|---|

| CAS Number | 51843-22-2 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21100 g/mol |

| Exact Mass | 189.07900 Da |

| Density | 1.202 g/cm³ |

| Melting Point | 286°C |

| Boiling Point | 371.8°C at 760 mmHg |

| Flash Point | 178.7°C |

| LogP | 2.37910 |

| PSA (Polar Surface Area) | 42.09000 |

| Index of Refraction | 1.619 |

| HS Code | 2933990090 |

The relatively high melting and boiling points (286°C and 371.8°C respectively) indicate strong intermolecular forces, likely due to hydrogen bonding capabilities from the N-H group of the indole core and potential dipole-dipole interactions involving the carbonyl oxygen of the acetyl group . These properties significantly influence the compound's solubility, stability, and handling characteristics in laboratory settings.

The LogP value of 2.37910 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic properties . This balanced lipophilicity profile may be advantageous for potential biological applications, as it could facilitate cellular membrane permeation while maintaining reasonable aqueous solubility.

Synthesis Methods

Known Synthetic Routes

Chemical Reactivity

Functional Group Reactivity

The reactivity of 1-(5-methoxy-1H-indol-3-yl)ethanone is primarily determined by its three main functional groups:

-

The indole N-H group, which is mildly acidic and can participate in hydrogen bonding and deprotonation reactions

-

The acetyl (ethanone) group at position 3, which can undergo typical carbonyl reactions

-

The methoxy group at position 5, which modifies the electronic properties of the aromatic system

The electron-withdrawing nature of the acetyl group at the 3-position makes the adjacent carbon atoms more susceptible to nucleophilic attack, while also activating the indole core toward electrophilic substitution reactions.

Structural Analogues and Comparisons

Related Indole Derivatives

Several structurally related compounds appear in the search results, demonstrating the versatility of the 5-methoxy-indole scaffold. Table 2 compares the properties of 1-(5-methoxy-1H-indol-3-yl)ethanone with its close analogues.

Table 2: Comparison of 1-(5-methoxy-1H-indol-3-yl)ethanone with Structural Analogues

Structure-Property Relationships

The structural variations among these analogues lead to significant differences in their physicochemical properties. For instance, the 2-chloro derivative (MW: 223.65 g/mol) shows increased lipophilicity with an XLogP3 value of 2.3, along with one hydrogen bond donor and two hydrogen bond acceptors . The dimethylamino derivative introduces a basic nitrogen center that can alter solubility profiles and potential biological interactions .

The addition of a phenyl group at the N1 position and a methyl group at position 2, as seen in 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, significantly increases the molecular weight to 279.3 g/mol and enhances lipophilicity with an XLogP3 value of 3.7 . These structural modifications can significantly impact the chemical reactivity, physical properties, and potential biological activities of these compounds.

Analytical Characterization

Spectroscopic Methods

For the identification and characterization of 1-(5-methoxy-1H-indol-3-yl)ethanone, several analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) spectroscopy - providing detailed structural information

-

Infrared (IR) spectroscopy - identifying functional groups like the carbonyl and N-H moieties

-

Ultraviolet-Visible (UV-Vis) spectroscopy - characterizing the chromophoric system

Mass Spectrometric Analysis

Advanced mass spectrometry techniques have been applied to similar indole derivatives. Electrospray Ionization Mass Spectrometry (ESI-MS-MS) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) have been specifically mentioned in connection with the analytical chemistry of tryptamine derivatives . These techniques would be valuable for confirming the structure and purity of 1-(5-methoxy-1H-indol-3-yl)ethanone.

The fragmentation pattern in mass spectrometry would likely include characteristic fragments resulting from the cleavage of the acetyl group and fragmentation of the indole ring system.

Research Context

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume